STAT3 Transcriptional Inhibition: Comparative IC50 Data Across Quinoline-4-Carboxamide Series
In a luciferase reporter gene assay performed in human HeLa cells, N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide inhibited STAT3 transcriptional activity with an IC50 of 75,000 nM (75 μM). This value represents a 1.14-fold lower potency compared to the direct 2-phenyl analogue 2-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)quinoline-4-carboxamide (IC50 = 66,000 nM, 66 μM) [1], highlighting the negative impact of replacing the 2-phenyl group with a 2-thiophene ring. The compound exhibits nearly identical potency to the clinical-stage STAT3 dimerization inhibitor STX-0119 (N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylquinoline-4-carboxamide), which has an IC50 of 74 μM in the same assay , establishing it as a structurally distinct yet equipotent alternative for SAR studies.
| Evidence Dimension | STAT3 Transcriptional Inhibition (IC50) in HeLa Luciferase Reporter Gene Assay |
|---|---|
| Target Compound Data | IC50 = 75,000 nM (75 μM) |
| Comparator Or Baseline | 2-Phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)quinoline-4-carboxamide: IC50 = 66,000 nM (66 μM); STX-0119: IC50 = 74,000 nM (74 μM) |
| Quantified Difference | 1.14-fold less potent vs. 2-phenyl analogue; 0.99-fold vs. STX-0119 (equipotent) |
| Conditions | Inhibition of STAT3 transcriptional activity in human HeLa cells using luciferase reporter gene assay (BindingDB dataset; STX-0119 from independent study). |
Why This Matters
For researchers building SAR libraries around the quinoline-4-carboxamide scaffold, this compound offers a thiophene-containing alternative to the 2-phenyl lead series with preserved STAT3 potency, enabling exploration of heteroatom effects on physical properties without sacrificing target engagement.
- [1] BindingDB. IC50 data for BDBM50338999 (target compound) and BDBM50338995 (2-phenyl analogue). Entry 50033058. View Source
